Diphenylphosphine

Description

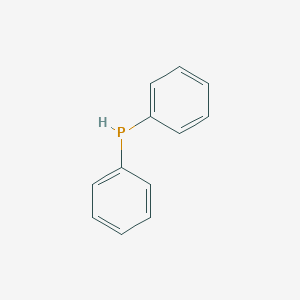

Structure

3D Structure

Propriétés

IUPAC Name |

diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAYUJZHTULNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232076 | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

829-85-6 | |

| Record name | Diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B5T7O7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Electronic Properties of Diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine ((C₆H₅)₂PH), also known as diphenylphosphane, is a foundational organophosphorus compound widely utilized as a precursor and ligand in synthetic chemistry.[1] Its unique structural and electronic characteristics govern its reactivity and make it a critical component in the development of catalysts, phosphine ligands, and various intermediates for organic synthesis and drug development.[1][2] This guide provides a detailed examination of its core structural and electronic properties, supported by experimental and computational methodologies.

Molecular Structure

This compound is a colorless, foul-smelling liquid that is readily oxidized in air.[1] The molecule consists of a central phosphorus atom bonded to one hydrogen atom and two phenyl rings. The geometry at the phosphorus center is pyramidal, a common feature for phosphines.

Geometrical Parameters

The key structural parameters for this compound, based on computational models and data from analogous phenylphosphine structures, are summarized below. These values represent the fundamental architecture of the molecule, influencing its steric bulk and interaction with other chemical entities.

| Parameter | Atom(s) Involved | Typical Value | Method of Determination |

| P—C Bond Length | P—C(phenyl) | ~1.83 Å | GED, X-ray, DFT Calculations |

| P—H Bond Length | P—H | ~1.42 Å | GED, DFT Calculations |

| C—P—C Bond Angle | C—P—C | ~99° - 102° | GED, DFT Calculations |

| H—P—C Bond Angle | H—P—C | ~97° - 100° | GED, DFT Calculations |

| Phenyl Ring C—C Bond Length | C—C | ~1.40 Å | GED, X-ray, DFT Calculations |

Note: Values are derived from gas-phase electron diffraction studies of phenylphosphines and computational modeling.[3][4][5] The C—P—C bond angle is notably smaller than the tetrahedral angle (109.5°), reflecting the significant s-character of the phosphorus lone pair.

Electronic Properties

The electronic nature of this compound is dominated by the lone pair of electrons on the phosphorus atom and the π-systems of the two phenyl rings. These features make it a potent nucleophile and a common building block for ligands in transition metal catalysis.[1]

Core Electronic Characteristics

Compared to tertiary phosphines, this compound is weakly basic.[1] The pKa of its protonated form, [Ph₂PH₂]⁺, is approximately 0.03.[1] It readily undergoes oxidation, often through an intermediate like this compound oxide, necessitating handling under an inert atmosphere.[1]

The electronic properties can be quantified using computational chemistry, which provides insight into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial for predicting chemical reactivity and stability.[6]

| Property | Description | Typical Calculated Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to 0.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~5.0 to 6.0 eV |

Note: These values are estimates derived from Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G level).[1][7] The exact values depend on the chosen computational method and basis set. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[6]*

Experimental and Computational Protocols

The structural and electronic data presented are obtained through specific, well-established methodologies. The following sections detail the protocols for the synthesis of this compound and the methods used for its characterization.

Synthesis Protocol: Reduction of Triphenylphosphine

A common laboratory-scale synthesis involves the reduction of triphenylphosphine with an alkali metal, followed by protonation.[1]

References

An In-depth Technical Guide to Diphenylphosphine (CAS 829-85-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of diphenylphosphine (CAS 829-85-6), a pivotal organophosphorus compound in modern chemistry. This document is intended to serve as a detailed resource for professionals in research, chemical synthesis, and drug development.

Core Properties

This compound, also known as diphenylphosphane, is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[1][2] It is an air- and moisture-sensitive compound that can be pyrophoric, necessitating careful handling under an inert atmosphere.[2][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 829-85-6 | [1] |

| Molecular Formula | C₁₂H₁₁P | [4] |

| Molecular Weight | 186.19 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Foul, pungent | [2][4] |

| Density | 1.07 g/mL at 25 °C | [4] |

| Melting Point | -14.5 °C | [5] |

| Boiling Point | 280 °C (lit.) | [4] |

| Vapor Pressure | 2 mmHg at 110 °C | [6] |

| Refractive Index (n20/D) | 1.625 (lit.) | [2] |

| Solubility | Insoluble in water; Miscible with ethanol, ether, benzene, and concentrated hydrochloric acid. | [2][4] |

| pKa (of Ph₂PH₂⁺) | 0.03 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.

| Spectroscopy | Observed Signals | References |

| ³¹P NMR | δ (ppm): -41 (neat) | [2][7] |

| ¹H NMR | δ (ppm): ~7.2-7.5 (m, 10H, P-C₆H₅), ~4.8 (d, 1H, P-H) | [7] |

| ¹³C NMR | Aromatic carbons show characteristic shifts. | [7] |

| Infrared (IR) | Characteristic P-H stretching vibration. | [5][8] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [9] |

Safety and Handling

This compound is a hazardous chemical that requires stringent safety protocols.

-

GHS Hazard Statements: H250 (Catches fire spontaneously if exposed to air), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential fire.[2] Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[10] It is classified under Storage Class 4.2 for pyrophoric and self-heating hazardous materials.[11]

Experimental Protocols

Detailed experimental procedures are essential for the safe and efficient use of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of triphenylphosphine with an alkali metal followed by protonation.[1]

Experimental Protocol: Synthesis from Triphenylphosphine

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry tetrahydrofuran (THF). Add small pieces of lithium metal to the THF. While stirring, add a solution of triphenylphosphine in dry THF dropwise. The reaction mixture will change color as the lithium diphenylphosphide forms.

-

Protonation: After the reaction is complete (indicated by the consumption of lithium and a stable color), cool the mixture in an ice bath. Cautiously add degassed water dropwise to protonate the lithium diphenylphosphide to this compound.

-

Work-up and Purification: After the addition of water is complete, the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Key Reactions

This compound is a versatile intermediate for the synthesis of various organophosphorus compounds, particularly phosphine ligands.

Experimental Protocol: Synthesis of this compound Oxide

This compound readily oxidizes in the presence of air to form this compound oxide.[4] For a controlled synthesis:

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

While stirring in an open or well-ventilated environment, expose the solution to air. The oxidation can be monitored by TLC or ³¹P NMR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain crude this compound oxide.

-

The product can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

Dppe is a widely used bidentate phosphine ligand, synthesized from this compound.[12]

-

Deprotonation of this compound: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in dry THF. Cool the solution in an ice bath and add a strong base, such as n-butyllithium, dropwise to generate the lithium diphenylphosphide.

-

Alkylation: To the resulting solution of lithium diphenylphosphide, add 1,2-dichloroethane or 1,2-dibromoethane dropwise.

-

Work-up and Purification: After the reaction is complete, quench the reaction with degassed water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Dry the combined organic layers, remove the solvent under reduced pressure, and purify the resulting solid dppe by recrystallization.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Key Reactions of this compound

Caption: Key Reactions of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C12H11P | CID 70017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(829-85-6) IR Spectrum [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Phosphine, diphenyl- [webbook.nist.gov]

- 10. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to Diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of diphenylphosphine, with a focus on its molecular characteristics. Detailed experimental protocols for its synthesis and diagrams illustrating its primary reaction pathways are included to support advanced research and development applications.

Core Properties of this compound

This compound, also known as diphenylphosphane, is an organophosphorus compound with the formula (C₆H₅)₂PH.[1] It presents as a colorless, foul-smelling liquid that is readily oxidized in air.[1] This compound is a critical precursor for various organophosphorus ligands utilized in catalysis.[1]

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₂H₁₁P |

| Molecular Weight | 186.19 g/mol [1][2][3][4] |

| Percent Composition | C: 77.41%, H: 5.96%, P: 16.64%[5] |

| Appearance | Colorless liquid[1] |

| Density | 1.07 g/cm³ at 25 °C[1][4] |

| Boiling Point | 280 °C (536 °F; 553 K)[1][4] |

| Solubility in Water | Insoluble[1] |

| CAS Number | 829-85-6[1][2][4] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Provided below is a detailed methodology for a common laboratory-scale synthesis from sodium diphenylphosphide.

This protocol is adapted from a procedure involving the reaction of diphenyl phosphorus chloride with sodium metal.[6]

Materials:

-

Sodium metal (4.6 g, 0.2 g atom)

-

Anhydrous dioxane (150 ml)

-

Diphenyl phosphorus chloride (22 g, 0.1 mol)

-

Anhydrous ethanol (30 ml)

-

Water (25 ml)

-

Diethyl ether

Apparatus:

-

100 ml three-necked, round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A suspension of sodium "sand" (4.6 g) in 100 ml of anhydrous dioxane is prepared in the reaction flask under a nitrogen atmosphere.

-

The suspension is heated to 65-70 °C with stirring.

-

A solution of diphenyl phosphorus chloride (22 g) in 50 ml of anhydrous dioxane is added dropwise from the dropping funnel over a period of 1 hour.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 100 °C) and maintained for 4 hours, or until all the sodium has been consumed.

-

The mixture is then cooled to 10 °C.

-

30 ml of anhydrous ethanol is added dropwise, followed by the addition of 25 ml of water to dissolve the sodium chloride precipitate.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether.

-

The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed.

-

The resulting crude product is purified by vacuum distillation to yield this compound (typical yield: 14.14 g, 76%).[6]

Chemical Reactivity and Pathways

This compound is a versatile intermediate in organophosphorus chemistry. Its reactivity is centered around the phosphorus-hydrogen bond and the lone pair of electrons on the phosphorus atom.

The following diagram illustrates the synthesis of this compound from triphenylphosphine and highlights its fundamental reactions, including oxidation and deprotonation to form key derivatives.

Caption: Synthesis of this compound and its primary reactivity pathways.

This compound and its derivatives are effective nucleophiles. They can add to carbon-heteroatom double bonds, a reaction that is fundamental to the synthesis of more complex organophosphorus compounds.

Caption: Nucleophilic addition of this compound to benzaldehyde.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H11P | CID 70017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Reagent for Catalysis & Synthesis [benchchem.com]

- 4. Ph2PH - ジフェニルホスフィン、98 [sigmaaldrich.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. prepchem.com [prepchem.com]

Diphenylphosphine: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of diphenylphosphine, a pivotal organophosphorus compound in synthetic chemistry. This document details its boiling point and density, outlines the experimental protocols for their determination, and illustrates its utility in the synthesis of widely used phosphine ligands.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its handling, purification, and application in various chemical reactions.

| Property | Value | Conditions |

| Boiling Point | 280 °C | At standard atmospheric pressure (lit.)[1][2][3][4][5] |

| Density | 1.07 g/cm³ | At 25 °C (lit.)[1][2][3][4] |

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the characterization of this compound. The following sections detail standardized laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which has a high boiling point, the Thiele tube method is a suitable and common technique for accurate determination with a small sample size.[6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil or silicone oil)

-

Rubber band or wire for attachment

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.[4]

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

-

This assembly is then placed in a Thiele tube containing a heat transfer fluid, ensuring the heat transfer fluid is above the level of the this compound.[4]

-

The side arm of the Thiele tube is gently and evenly heated. This design promotes convection currents, ensuring uniform temperature distribution throughout the fluid.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a steady and rapid stream of bubbles is observed.[7]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[6]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of this compound is by using a pycnometer or, for simpler measurements, a graduated cylinder and an analytical balance.[8][9]

Apparatus:

-

Analytical balance (readable to at least 0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[10]

-

A specific volume of this compound (e.g., 5-10 mL) is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.

-

The graduated cylinder containing the this compound is then reweighed to determine the combined mass.[10]

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Synthetic Utility of this compound

This compound is a key precursor in the synthesis of numerous organophosphorus ligands, which are essential in catalysis. A prime example is its use in the preparation of 1,2-bis(diphenylphosphino)ethane (dppe), a widely used bidentate phosphine ligand.[5][11] The synthesis involves the deprotonation of this compound followed by alkylation.

The logical workflow for the synthesis of 1,2-bis(diphenylphosphino)ethane (dppe) from this compound is illustrated in the diagram below.

Caption: Workflow for the synthesis of dppe from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemconnections.org [chemconnections.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

Diphenylphosphine: A Technical Deep Dive into its pKa, Basicity, and Comparative Analysis with Tertiary Phosphines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental physicochemical properties of diphenylphosphine, focusing on its acid-base characteristics. A comprehensive analysis of its pKa value and a comparative study of its basicity against tertiary phosphines are presented, supported by quantitative data, detailed experimental methodologies, and logical visualizations. This document serves as a critical resource for professionals in research and development who utilize phosphines in catalysis, synthesis, and drug design.

Core Concepts: pKa and Basicity of Phosphines

The basicity of a phosphine is a crucial parameter that dictates its nucleophilicity and its ability to coordinate to metal centers in catalysts or function as an organocatalyst itself. It is quantified by the pKa of its conjugate acid (the phosphonium ion, R₃PH⁺). A higher pKa value for the phosphonium ion indicates a stronger basicity of the corresponding phosphine.

The equilibrium for the protonation of a phosphine (R₃P) is as follows:

R₃P + H⁺ ⇌ R₃PH⁺

The acid dissociation constant (Ka) for the conjugate acid is given by:

Ka = [R₃P][H⁺] / [R₃PH⁺]

And the pKa is the negative logarithm of Ka:

pKa = -log(Ka)

This compound: A Weakly Basic Phosphine

This compound ((C₆H₅)₂PH) is a secondary phosphine that finds extensive use as a precursor to a wide array of organophosphorus ligands. Compared to its tertiary phosphine counterparts, particularly trialkylphosphines, this compound is characterized by its significantly lower basicity. The pKa of the protonated form of this compound, diphenylphosphonium ([Ph₂PH₂]⁺), is reported to be 0.03.[1][2][3][4][5] This low value is a direct consequence of the electronic effects exerted by the two phenyl substituents.

The phenyl groups are electron-withdrawing through induction and resonance, which delocalizes the lone pair of electrons on the phosphorus atom, making them less available for protonation. This reduced electron density on the phosphorus center accounts for the weak basicity of this compound.

Comparative Basicity: this compound vs. Tertiary Phosphines

Tertiary phosphines (R₃P) exhibit a wide range of basicities, primarily governed by the electronic and steric nature of their organic substituents. A clear distinction in basicity is observed between triaryl-, mixed aryl/alkyl-, and trialkylphosphines.

Data Presentation: pKa Values of this compound and Selected Tertiary Phosphines

The following table summarizes the pKa values of the conjugate acids of this compound and a selection of representative tertiary phosphines, providing a quantitative basis for comparing their basicities.

| Phosphine | Structure | pKa of Conjugate Acid | Solvent |

| This compound | (C₆H₅)₂PH | 0.03 | - |

| Tris(4-chlorophenyl)phosphine | (4-ClC₆H₄)₃P | 1.03 | Nitromethane |

| Triphenylphosphine | (C₆H₅)₃P | 2.73 | Nitromethane |

| Tris(4-fluorophenyl)phosphine | (4-FC₆H₄)₃P | 1.39 | Nitromethane |

| Tris(4-methylphenyl)phosphine | (4-CH₃C₆H₄)₃P | 3.84 | Nitromethane |

| Tris(4-methoxyphenyl)phosphine | (4-CH₃OC₆H₄)₃P | 4.59 | Nitromethane |

| Tris(4-dimethylaminophenyl)phosphine | (4-(CH₃)₂NC₆H₄)₃P | 8.65 | Nitromethane |

| Tricyclohexylphosphine | (C₆H₁₁)₃P | 9.70 | Nitromethane |

| Triethylphosphine | (C₂H₅)₃P | 8.69 | Nitromethane |

| Tri-tert-butylphosphine | (t-C₄H₉)₃P | 11.40 | Nitromethane |

Data sourced from multiple references, primarily measured in nitromethane.

As the data clearly indicates, trialkylphosphines such as tri-tert-butylphosphine (pKa = 11.40) and tricyclohexylphosphine (pKa = 9.70) are significantly more basic than this compound (pKa = 0.03). This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the phosphorus atom and enhances its ability to accept a proton.

Conversely, triarylphosphines display a range of basicities that are generally lower than trialkylphosphines. The electronic nature of the substituents on the aryl rings plays a critical role. Electron-withdrawing groups (e.g., -Cl) decrease basicity, while electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase basicity. Even the most basic triarylphosphine listed, tris(4-dimethylaminophenyl)phosphine (pKa = 8.65), while significantly more basic than triphenylphosphine, is still less basic than the most basic trialkylphosphines.

Experimental Protocols for pKa Determination

The determination of phosphine pKa values is crucial for understanding their reactivity. The two primary methods employed are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This classical method involves the direct measurement of pH as a function of the addition of a titrant (a strong acid) to a solution of the phosphine.

Methodology:

-

Preparation of Solutions: A standard solution of the phosphine is prepared in a suitable solvent (e.g., acetonitrile, nitromethane). A standardized solution of a strong, non-nucleophilic acid (e.g., perchloric acid in a non-aqueous solvent) is prepared as the titrant.

-

Apparatus Setup: A pH meter equipped with a combination glass electrode or a specific ion electrode suitable for the solvent system is calibrated using standard buffer solutions. The phosphine solution is placed in a thermostatted vessel with a magnetic stirrer.

-

Titration Procedure: The titrant is added to the phosphine solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of phosphine, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the phosphine and its conjugate acid are equal.

Spectrophotometric Titration

This method is particularly useful for phosphines that exhibit a change in their UV-Vis absorbance spectrum upon protonation.

Methodology:

-

Spectral Analysis: The UV-Vis spectra of the neutral phosphine and its protonated form are recorded to identify wavelengths where there is a significant difference in absorbance.

-

Preparation of Buffered Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Measurement: A constant concentration of the phosphine is added to each buffer solution, and the absorbance is measured at the predetermined wavelengths.

-

Data Analysis: The absorbance data is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the phosphonium ion. Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data to calculate the pKa.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Logical relationship between phosphine structure and basicity.

Caption: General experimental workflow for pKa determination.

References

An In-depth Technical Guide to the Solubility of Diphenylphosphine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenylphosphine in common organic solvents. Understanding the solubility characteristics of this versatile organophosphorus compound is critical for its effective use in a wide range of applications, including as a precursor to phosphine ligands for catalysis, in the synthesis of Wittig-Horner reagents, and in the preparation of phosphonium salts. This document presents the available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Core Data: Solubility of this compound

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in readily available literature. However, qualitative descriptions and some quantitative information have been compiled to guide solvent selection. The following table summarizes the known solubility characteristics of this compound at ambient temperature.

| Solvent Class | Solvent | Solubility | Notes |

| Alcohols | Ethanol | Miscible[1][2][3] | The term "miscible" implies solubility in all proportions. |

| Ethers | Diethyl Ether | Miscible[1][2][3] | |

| Tetrahydrofuran (THF) | Soluble | While specific data is not available, its use as a solvent in reactions involving this compound suggests good solubility. | |

| Aromatic Hydrocarbons | Benzene | Miscible[1][2][3] | |

| Toluene | Soluble | Similar to benzene, toluene is expected to be a good solvent for this compound. | |

| Halogenated Solvents | Chloroform | Soluble[1][4] | |

| Dichloromethane (DCM) | Soluble | Expected to be a good solvent based on the solubility in chloroform. | |

| Alkanes | Hexane | ~10% by weight[4] | A commercially available solution is 10 wt% in hexanes, indicating at least this level of solubility. |

| Esters | Ethyl Acetate | Soluble | Often used in workups of reactions involving this compound, suggesting good solubility. |

| Amides | Dimethylformamide (DMF) | Soluble | Generally a good solvent for a wide range of organic compounds. |

| Other | Water | Insoluble[1][2][3] | This compound is immiscible with water. |

Experimental Protocols: Determining this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the static equilibrium method, followed by gravimetric analysis. This method is suitable for air- and moisture-sensitive compounds like this compound and should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Internal standard (e.g., a non-volatile, soluble compound with a distinct NMR signal or GC retention time, if using spectroscopic or chromatographic analysis)

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles (gas-tight)

-

Analytical balance (accurate to ±0.1 mg)

-

Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer (optional, for alternative analysis methods)

-

Glassware for filtration under inert atmosphere (e.g., cannula filter)

Procedure:

-

Preparation:

-

Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.

-

Degas the solvent by sparging with an inert gas or by several freeze-pump-thaw cycles.

-

Handle this compound under an inert atmosphere due to its sensitivity to air and moisture.

-

-

Sample Preparation:

-

In a tared Schlenk flask, add an excess amount of this compound to a known volume or mass of the anhydrous solvent. The presence of undissolved this compound is essential to ensure saturation.

-

Seal the flask and place it in a constant temperature bath set to the desired experimental temperature.

-

-

Equilibration:

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Analysis (Gravimetric Method):

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature), gas-tight syringe fitted with a cannula filter to avoid transferring any solid particles.

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.

-

Determine the mass of the transferred solution.

-

Carefully evaporate the solvent under a stream of inert gas or under vacuum.

-

Once the solvent is completely removed, weigh the vial containing the this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the vial from the final mass.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

-

Data Analysis and Reporting:

-

Repeat the measurement at least three times to ensure reproducibility.

-

Report the average solubility value along with the standard deviation and the experimental temperature.

-

Visualization of Experimental and Logical Workflows

Solvent Selection Workflow for this compound Applications

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction or process involving this compound, based on its known solubility characteristics.

Caption: Solvent selection workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility using the static equilibrium gravimetric method.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Air and Moisture Sensitivity of Diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the air and moisture sensitivity of diphenylphosphine, a common reagent in organic synthesis, particularly in the preparation of phosphine ligands. Understanding and managing its reactivity is critical for ensuring experimental success, maintaining reagent purity, and ensuring laboratory safety.

Core Concepts: Reactivity with Air and Moisture

This compound ((C₆H₅)₂PH) is a colorless, pyrophoric liquid that is highly susceptible to oxidation by atmospheric oxygen and hydrolysis by moisture.[1][2][3][4] Its reactivity stems from the lone pair of electrons on the phosphorus atom, which is readily attacked by electrophiles such as oxygen and the protons of water.

Reaction with Air (Oxygen):

This compound readily reacts with oxygen in the air in a process known as autoxidation.[5] This oxidation is often rapid and can be spontaneous.[6] The primary product of this reaction is this compound oxide. Further oxidation can lead to the formation of diphenylphosphinic acid.[7]

Reaction with Moisture (Water):

This compound reacts with water to produce this compound oxide and hydrogen gas. This reaction can be vigorous. The initial step is the protonation of the phosphorus atom, followed by the loss of a proton from the resulting phosphonium ion to form the oxide.

Reaction Pathways

The degradation of this compound in the presence of air and moisture can be visualized as follows:

Caption: Reaction pathways for the degradation of this compound.

Quantitative Data

While this compound is known to react rapidly with air and moisture, specific kinetic data such as reaction rate constants are not widely published. The reactivity is generally described qualitatively as "rapid" or "spontaneous."[6][8] However, we can summarize the key physical and spectroscopic properties of this compound and its degradation products.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | ³¹P NMR Chemical Shift (δ, ppm) |

| This compound | (C₆H₅)₂PH | 186.19[3] | Colorless liquid[7] | -41.0[9] |

| This compound Oxide | (C₆H₅)₂P(O)H | 202.19[10] | White solid[10] | +21.5 to +26.4 |

| Diphenylphosphinic Acid | (C₆H₅)₂P(O)OH | 218.18 | White crystalline solid | +29.5 to +33.0 |

Experimental Protocols for Handling this compound

Due to its pyrophoric and sensitive nature, this compound must be handled under an inert atmosphere to prevent degradation and ensure safety. The two primary methods for handling air-sensitive reagents are the use of a Schlenk line or a glovebox.

General Inert Atmosphere Techniques Workflow

Caption: General workflow for handling this compound.

Schlenk Line Technique

The Schlenk line provides a dual manifold system for evacuating a flask and refilling it with an inert gas.

Protocol for Transferring this compound using a Schlenk Line:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas.

-

Apparatus Setup: Assemble the reaction flask, fitted with a rubber septum, on the Schlenk line.

-

Purging: Evacuate the flask using the vacuum manifold and then refill it with an inert gas (e.g., nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure an inert atmosphere.

-

Reagent Transfer:

-

Pressurize the this compound storage bottle with the inert gas.

-

Using a clean, dry syringe, pierce the septum of the storage bottle and withdraw the desired volume of this compound. It is good practice to flush the syringe with inert gas before drawing up the liquid.

-

Quickly transfer the this compound to the reaction flask by piercing its septum and injecting the liquid. Maintain a positive flow of inert gas from the Schlenk line into the reaction flask during the transfer to prevent air from entering.

-

-

Reaction: Proceed with the chemical reaction under a positive pressure of the inert gas.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection against air and moisture.

Protocol for Handling this compound in a Glovebox:

-

Material Transfer: Introduce all necessary dried glassware, syringes, needles, and sealed containers of reagents into the glovebox antechamber.

-

Antechamber Purging: Evacuate and refill the antechamber with the glovebox's inert atmosphere multiple times before opening the inner door.

-

Handling inside the Glovebox:

-

Once inside the glovebox, all manipulations are carried out in the inert atmosphere.

-

Open the this compound container and use a syringe or micropipette to measure and transfer the desired amount to the reaction vessel.

-

-

Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be heated or refluxed, it can be sealed and then removed from the glovebox to a fume hood, ensuring the reaction vessel remains under a positive pressure of inert gas.

Monitoring Degradation

The oxidation of this compound can be monitored using ³¹P NMR spectroscopy. As the reaction proceeds, the signal for this compound at approximately -41 ppm will decrease, while signals for this compound oxide (around +23 ppm) and diphenylphosphinic acid (around +31 ppm) will appear and increase in intensity.[11]

Experimental Protocol for Monitoring Oxidation by ³¹P NMR:

-

Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere.

-

Transfer an aliquot of the solution to an NMR tube that has been flushed with inert gas and sealed with a septum.

-

Acquire an initial ³¹P NMR spectrum to confirm the purity of the starting material.

-

To monitor oxidation, either introduce a controlled amount of air into the NMR tube or periodically expose the sample to air and acquire subsequent spectra over time.

-

Integrate the signals corresponding to this compound and its oxidation products to determine the relative concentrations and monitor the reaction progress.

Conclusion

The high sensitivity of this compound to air and moisture necessitates the use of stringent inert atmosphere techniques. By employing proper handling protocols using either a Schlenk line or a glovebox, researchers can effectively prevent its degradation, ensuring the integrity of their experiments and the safety of their laboratory environment. Monitoring the purity of this compound and the progress of its reactions via ³¹P NMR is a valuable tool for quality control and mechanistic studies.

References

- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 2. gelest.com [gelest.com]

- 3. This compound | C12H11P | CID 70017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 829-85-6 [chemicalbook.com]

- 5. Autoxidation - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound oxide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

proper storage and handling procedures for diphenylphosphine

An In-depth Technical Guide to the Proper Storage and Handling of Diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This compound ((C₆H₅)₂PH) is a highly reactive organophosphorus compound that serves as a critical precursor in the synthesis of various ligands, catalysts, and reagents essential for pharmaceutical research and development.[1][2] Its utility, however, is matched by its hazardous nature, necessitating stringent storage and handling protocols to ensure laboratory safety. This guide provides a comprehensive overview of the proper procedures for managing this compound, including its chemical and physical properties, detailed handling and storage protocols, emergency procedures, and waste disposal guidelines.

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling. This foul-smelling, colorless liquid is highly susceptible to oxidation in the air.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁P | [1][3] |

| Molar Mass | 186.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.07 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 280 °C (536 °F; 553 K) | [1][2][3] |

| Melting Point | -14.5 °C | [3][5] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Vapor Pressure | 2 mmHg at 110 °C | [6] |

| Solubility | Insoluble in water. Miscible with ethanol, ether, benzene, and concentrated hydrochloric acid. | [1][2][3] |

| pKa (conjugate acid) | 0.03 | [1][2][3] |

Hazard Identification and Safety Precautions

This compound is classified as a pyrophoric liquid that can catch fire spontaneously if exposed to air.[7] It is also a skin and eye irritant and may cause respiratory irritation.[7][8]

GHS Hazard Statements:

Due to these hazards, it is imperative to handle this compound in a controlled environment, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Detailed Experimental Protocols for Handling and Storage

Adherence to strict protocols is crucial when working with this compound. The following sections outline the recommended procedures for its handling and storage.

Engineering Controls

-

Ventilation: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Local exhaust ventilation should be used to minimize exposure.[7]

-

Inert Atmosphere: Due to its pyrophoric nature, this compound should be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air.[8][9]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[7][8] Use spark-proof tools and explosion-proof electrical equipment.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound:[7]

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[7] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[10]

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a full-face shield in conjunction with chemical goggles is recommended.[7]

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin exposure.[7][8]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be used.[6][9]

Storage Protocol

Proper storage is critical to maintaining the stability and safety of this compound.

-

Container: Store in a tightly sealed, original container.[7][8] Opened containers must be carefully resealed and kept upright.[9]

-

Atmosphere: The container must be stored under an inert atmosphere (nitrogen or argon).[7][8]

-

Location: Store in a cool, dry, well-ventilated, and locked area away from heat, open flames, sparks, and direct sunlight.[6][7][9] The storage area should be a designated flammables area.[6]

-

Incompatible Materials: Segregate this compound from incompatible materials, which include:

Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned. Prepare an inert atmosphere work area (e.g., a glovebox or a Schlenk line).

-

Dispensing: Transfer this compound from its storage container to the reaction vessel under a continuous stream of inert gas. Use cannulas or syringes that have been purged with inert gas.

-

Reaction Setup: All glassware and equipment should be thoroughly dried and purged with an inert gas before introducing this compound.

-

Post-Handling: After use, tightly seal the container under an inert atmosphere. Clean any contaminated surfaces with soap and water.[9] Wash hands and any exposed skin thoroughly with mild soap and water after handling is complete.[7]

Emergency Procedures

In the event of an emergency, follow these procedures while prioritizing personal safety.

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if feeling unwell.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7][8] Get medical attention.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[10] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]

Fire Fighting Measures

This compound is pyrophoric and may ignite spontaneously in air.[7]

-

Suitable Extinguishing Media: Use dry chemical powder, sand, or dolomite.[7]

-

Unsuitable Extinguishing Media: Do not use straight streams of water.[7]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Exercise caution, as irritating fumes and organic acid vapors may be generated.[7]

Accidental Release Measures

-

Containment: Eliminate all ignition sources.[7] Contain any spills with dikes or absorbents like earth, sand, or vermiculite to prevent migration into sewers or streams.[7][8] Do not use combustible materials like sawdust.[8]

-

Cleanup: Wearing appropriate PPE, clean up spills as soon as possible using an absorbent material and collect it in a suitable, closed container for disposal.[7]

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.[9]

-

Classification: It is classified as an RCRA hazardous waste for being ignitable and reactive.[7]

-

Procedure: Dispose of waste in a licensed waste disposal facility in accordance with all local, state, and federal regulations.[7] Do not dispose of waste into sewers.[7] Incineration by a licensed facility is a recommended disposal method.[7]

Logical Workflows

To aid in visualizing the necessary procedures, the following diagrams illustrate the safe handling and storage workflow for this compound.

Caption: Safe handling workflow for this compound.

Caption: Emergency response logic for this compound incidents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 829-85-6 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 829-85-6 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. gelest.com [gelest.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. research.uga.edu [research.uga.edu]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of Diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information, handling protocols, and emergency procedures for the use of diphenylphosphine in a laboratory setting. This compound is a pyrophoric organophosphorus compound that requires stringent safety measures to mitigate risks. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).

Hazard Identification and Classification

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also corrosive and can cause severe skin and eye irritation. Inhalation may lead to respiratory irritation.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling.

| Property | Value |

| Molecular Formula | C₁₂H₁₁P |

| Molecular Weight | 186.19 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Odor | Strong, unpleasant |

| Density | 1.070 g/mL at 25 °C |

| Boiling Point | 280 °C |

| Melting Point | -14.5 °C |

| Flash Point | 110 °C (closed cup) |

| Vapor Pressure | 2 mmHg at 110 °C |

| Solubility | Insoluble in water; Miscible with ethanol, ether, benzene |

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the final line of defense against exposure to this compound.

Handling and Storage Protocols

Due to its pyrophoric nature, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.

General Handling

-

Work Area: All manipulations should be performed in a certified chemical fume hood with the sash at the lowest possible working height. The work area should be free of flammable materials and clutter.

-

Inert Atmosphere: Use standard Schlenk line or glovebox techniques to handle this compound. Glassware must be oven-dried and purged with an inert gas prior to use.

-

Transfers: For small quantities (< 20 mL), use a gas-tight syringe that has been purged with inert gas. For larger volumes, a cannula transfer is recommended.

-

Contingency: An appropriate fire extinguisher (Class D for metal fires, or dry powder) and a container of sand or powdered lime should be readily accessible in the immediate work area.

Storage

-

Container: Store this compound in its original, sealed container under an inert atmosphere.

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The storage location should be a designated area for pyrophoric materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, halogens, acids, and alcohols.

Experimental Protocols

Protocol for Quenching this compound Waste

This protocol is for the safe quenching of small quantities of residual this compound.

-

Preparation: In a chemical fume hood, place a three-necked, round-bottomed flask equipped with a magnetic stirrer, an inert gas inlet, and a dropping funnel in an ice-water bath. The flask should be of sufficient size to accommodate the volume of the waste and quenching solution.

-

Inerting: Purge the flask with a steady stream of nitrogen or argon.

-

Dilution: Under an inert atmosphere, dilute the this compound waste with an anhydrous, non-reactive solvent such as toluene or hexane.

-

Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise from the addition funnel with vigorous stirring. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.

-

Secondary Quenching: Once the initial vigorous reaction has subsided, a 1:1 mixture of isopropanol and water can be slowly added.

-

Final Quenching: After the reaction with the alcohol-water mixture ceases, slowly add water dropwise until no further reaction is observed.

-

Neutralization and Disposal: Once the quenching is complete, neutralize the solution with a dilute acid (e.g., citric or acetic acid) and dispose of it as hazardous waste according to institutional guidelines.

Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

This protocol is adapted from established procedures and illustrates a common application of a this compound precursor.

-

Preparation of Sodium Diphenylphosphide: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triphenylphosphine in liquid ammonia. Add small pieces of sodium metal until a persistent blue color is obtained, indicating the formation of the sodium salt.

-

Reaction: To the solution of sodium diphenylphosphide, slowly add a solution of 1,2-dichloroethane in dry diethyl ether. The reaction mixture will turn from orange to white as the product precipitates.

-

Workup: After the reaction is complete, allow the ammonia to evaporate. Add water to the remaining residue to dissolve the sodium chloride.

-

Isolation and Purification: Collect the solid dppe by filtration, wash with water, and then recrystallize from a suitable solvent such as 1-propanol to obtain the purified product.

Emergency Procedures

Spill Response

A prompt and appropriate response to a this compound spill is critical to prevent injury and fire.

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.

Firefighting Measures

-

Extinguishing Media: Use a Class D fire extinguisher, dry chemical powder, sand, or dolomite to extinguish a this compound fire. DO NOT USE WATER , as it can react violently with the burning material.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended for informational purposes only and should be used in conjunction with all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Diphenylphosphine: A Comprehensive Technical Guide to Health and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphine [(C₆H₅)₂PH] is a highly reactive organophosphorus compound with significant applications in chemical synthesis, particularly as a precursor to ligands used in catalysis. Despite its utility, this compound presents a considerable hazard profile that necessitates careful handling and a thorough understanding of its potential health effects. This technical guide provides an in-depth summary of the known health and hazard information for this compound exposure. It includes a review of its physicochemical properties, toxicological data, and established hazard classifications. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and to inform risk assessments.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to assessing its behavior and potential for exposure. This foul-smelling, colorless liquid is notably reactive, particularly with oxygen.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₁P | [2] |

| Molecular Weight | 186.19 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, foul | [4] |

| Boiling Point | 280 °C (536 °F) | [3] |

| Density | 1.07 g/mL at 25 °C | [3] |

| Vapor Pressure | 2 mmHg at 110 °C | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Solubility | Insoluble in water | [5] |

| Stability | Stable in sealed containers under an inert atmosphere. Readily oxidizes in air. Pyrophoric. | [1][2] |

Toxicological Information

The toxicological data for this compound is not extensively reported in publicly available literature. Much of the understanding of its toxicity is derived from its irritant properties and by analogy to related phosphine compounds.

Acute Toxicity

Table 2: Summary of Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| Oral LD50 | Not Reported | Oral | Not Available | Harmful if swallowed | [2][5] |

| Dermal LD50 | Not Reported | Dermal | Not Available | Not Classified | [2] |

| Inhalation LC50 | Not Reported | Inhalation | Not Available | May cause respiratory irritation | [2][8] |

Hazard Identification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8] The primary hazards associated with this compound are its pyrophoric nature and its irritant effects on the skin, eyes, and respiratory system.[2][8]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air | [2][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][8] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [2][8] |

| Acute Toxicity, Oral | 4 (presumed) | H302: Harmful if swallowed | [5] |

Health Effects and Exposure Symptoms

Exposure to this compound can lead to a range of adverse health effects, primarily related to its irritant properties.

-

Inhalation: Inhalation of this compound vapors can cause significant irritation to the respiratory tract.[4] Symptoms may include coughing, shortness of breath, and a burning sensation in the nose, throat, and lungs.[4] High-level or prolonged exposure could lead to more severe conditions such as pneumonitis.[4] General symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

-

Skin Contact: Direct contact with liquid this compound can cause skin irritation, characterized by redness, itching, and pain.[2]

-

Eye Contact: Contact with the eyes can cause serious irritation, leading to redness, pain, and potentially blurred vision.[2]

-

Ingestion: Ingestion of this compound is considered harmful and may cause gastrointestinal irritation.[2]

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), for this compound. This lack of specific limits underscores the importance of implementing robust engineering controls and personal protective equipment to minimize any potential for exposure.

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not available in the public domain. However, standardized protocols for assessing the acute toxicity of chemicals are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Should toxicological studies on this compound be conducted, they would likely follow these established guidelines.

General Protocol for Acute Oral Toxicity (Following OECD Guideline 423)

This method aims to classify a substance based on its acute oral toxicity. It involves a stepwise procedure with a small number of animals per step.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted overnight before administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The outcome of the initial dose group determines the next step, which may involve dosing at a higher or lower level, or cessation of testing. The final classification is based on the observed mortality at specific dose levels.

General Protocol for Acute Dermal Toxicity (Following OECD Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin contact.

-

Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is cleaned. Animals are observed for signs of toxicity and skin reactions for at least 14 days.

General Protocol for Acute Inhalation Toxicity (Following OECD Guideline 403)

This protocol is designed to determine the toxicity of a substance when inhaled.

-

Test Animals: Young adult rats are the preferred species.

-

Exposure System: Animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable, respirable atmosphere of the test substance.

-

Exposure Conditions: The concentration of the test substance, particle size distribution (for aerosols), and duration of exposure (typically 4 hours) are carefully controlled.

-

Observation: Animals are monitored for clinical signs of toxicity during and after exposure for at least 14 days. Body weight changes are also recorded.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the test animals.

Signaling Pathways and Experimental Workflows

Due to the limited specific toxicological data for this compound, the precise signaling pathways involved in its toxicity have not been elucidated. However, based on its irritant properties, a general pathway for respiratory irritation can be proposed.

Caption: Proposed pathway for respiratory irritation following this compound exposure.

The following diagram illustrates a general workflow for the hazard assessment of a chemical like this compound, highlighting the steps from initial characterization to risk management.

Caption: General workflow for chemical hazard assessment.

Conclusion

This compound is a valuable chemical intermediate that poses significant health and safety risks, primarily due to its pyrophoric nature and its irritant effects on the skin, eyes, and respiratory system. While quantitative acute toxicity data are lacking, the available information strongly indicates that exposure should be minimized through stringent safety protocols. This includes the use of appropriate engineering controls such as fume hoods, and the consistent use of personal protective equipment, including chemical-resistant gloves, safety goggles, and respiratory protection where necessary. Researchers and professionals working with this compound must remain vigilant and adhere to all safety guidelines to mitigate the risks associated with its use. Further toxicological studies are warranted to provide a more complete quantitative assessment of its health hazards.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. jnsparrowchemical.com [jnsparrowchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Acute and subacute inhalation toxicities of phosphine, phenylphosphine and triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C12H11P | CID 70017 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of Diphenylphosphane versus Diphenylphosphine

For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the accurate naming of chemical compounds. In the field of organophosphorus chemistry, the nomenclature of trivalent phosphorus compounds has been a subject of some confusion, particularly concerning the use of "phosphine" versus "phosphane". This guide provides a definitive overview of the current International Union of Pure and Applied Chemistry (IUPAC) recommendations to ensure clarity and precision in scientific communication.

IUPAC Nomenclature: The "Phosphane" Standard

According to the IUPAC's "Nomenclature of Organic Chemistry," commonly referred to as the Blue Book, "phosphane" is the official and preferred name for the parent hydride PH₃.[1][2][3][4] This naming convention is analogous to the systematic nomenclature for alkanes (e.g., methane, ethane), providing a more consistent framework for naming derivatives. Consequently, organophosphorus compounds derived from PH₃ by the substitution of one, two, or three hydrogen atoms with hydrocarbyl groups are preferably named as substituted phosphanes.[5]

While "phosphine" is still a widely used common name for PH₃ and its derivatives, the IUPAC recommends the use of "phosphane" for systematic nomenclature.[3][5] For instance, CH₃PH₂ is preferably named methylphosphane.[5]

Diphenylphosphane: The Preferred IUPAC Name

In the specific case of the compound with the formula (C₆H₅)₂PH, the preferred IUPAC name is diphenylphosphane .[6][7] This name is derived by substituting two hydrogen atoms of the parent hydride "phosphane" with phenyl groups.

Despite the official recommendation, "diphenylphosphine" remains a prevalent synonym in chemical literature and supplier catalogs.[6][8] While its use is not incorrect in a broader, non-systematic context, for formal publications and unambiguous communication, "diphenylphosphane" is the superior choice.

Data Presentation: A Comparative Summary

To clarify the distinctions, the following table summarizes the nomenclature for PH₃ and its diphenyl-substituted derivative.

| Compound | Preferred IUPAC Name | Common Name/Synonym | Class of Compound |

| PH₃ | Phosphane[1][2][3][4] | Phosphine[2][3] | Parent Hydride |

| (C₆H₅)₂PH | Diphenylphosphane[6][7] | This compound[6][8] | Secondary Phosphane/Phosphine |

Experimental Protocols